

A Comparative Guide to Validating Isobutyl Propionate Structure using GC-MS Analysis

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Compound of Interest

Compound Name: *Isobutyl propionate*

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This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) data for **isobutyl propionate** and its structural isomers. The supporting experimental data and detailed protocols outlined herein offer a robust framework for the validation of **isobutyl propionate**'s structure in research and quality control settings.

Data Presentation: Comparison of Isobutyl Propionate and its Isomers

The accurate identification of **isobutyl propionate** necessitates a comparative analysis with its isomers, which possess the same molecular weight but differ in their chemical structure. This structural variance leads to distinct fragmentation patterns in mass spectrometry and different retention times in gas chromatography.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z) and Relative Intensities	Kovats Retention Index (Non-polar column)
Isobutyl propionate	C ₇ H ₁₄ O ₂	130.18	57 (100%), 56 (43%), 29 (14%), 87 (13%), 75 (11%)[1]	~888-901[2]
n-Butyl propionate	C ₇ H ₁₄ O ₂	130.18	57 (100%), 29 (50%), 75 (45%), 41 (40%), 56 (35%)	~888-901[2]
sec-Butyl propionate	C ₇ H ₁₄ O ₂	130.18	57 (100%), 29 (60%), 73 (40%), 45 (35%), 101 (20%)	Not available
tert-Butyl propionate	C ₇ H ₁₄ O ₂	130.18	57 (100%), 29 (26%), 41 (14%), 56 (12%), 27 (9%)[3]	~776-790[3]

Note: The Kovats retention index is a relative measure of retention time. A lower value indicates an earlier elution time on a non-polar column. The expected elution order on a standard non-polar column (like a DB-5ms) would be tert-butyl propionate first, followed by **isobutyl propionate** and n-butyl propionate, which may have very similar retention times. The elution order can vary depending on the specific column and analytical conditions.

Experimental Protocols

A detailed methodology for the GC-MS analysis of **isobutyl propionate** and its isomers is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

- **Standard Solution Preparation:** Prepare individual stock solutions of **isobutyl propionate**, n-butyl propionate, sec-butyl propionate, and tert-butyl propionate in a volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
- **Working Standard Preparation:** Create a mixed standard solution containing all four isomers by diluting the stock solutions to a final concentration of 10 µg/mL in the same solvent.
- **Sample Preparation:** For liquid samples, a direct dilution with the solvent may be sufficient. For more complex matrices, a headspace analysis or solvent extraction may be necessary to isolate the volatile esters.

2. GC-MS Instrumentation and Conditions

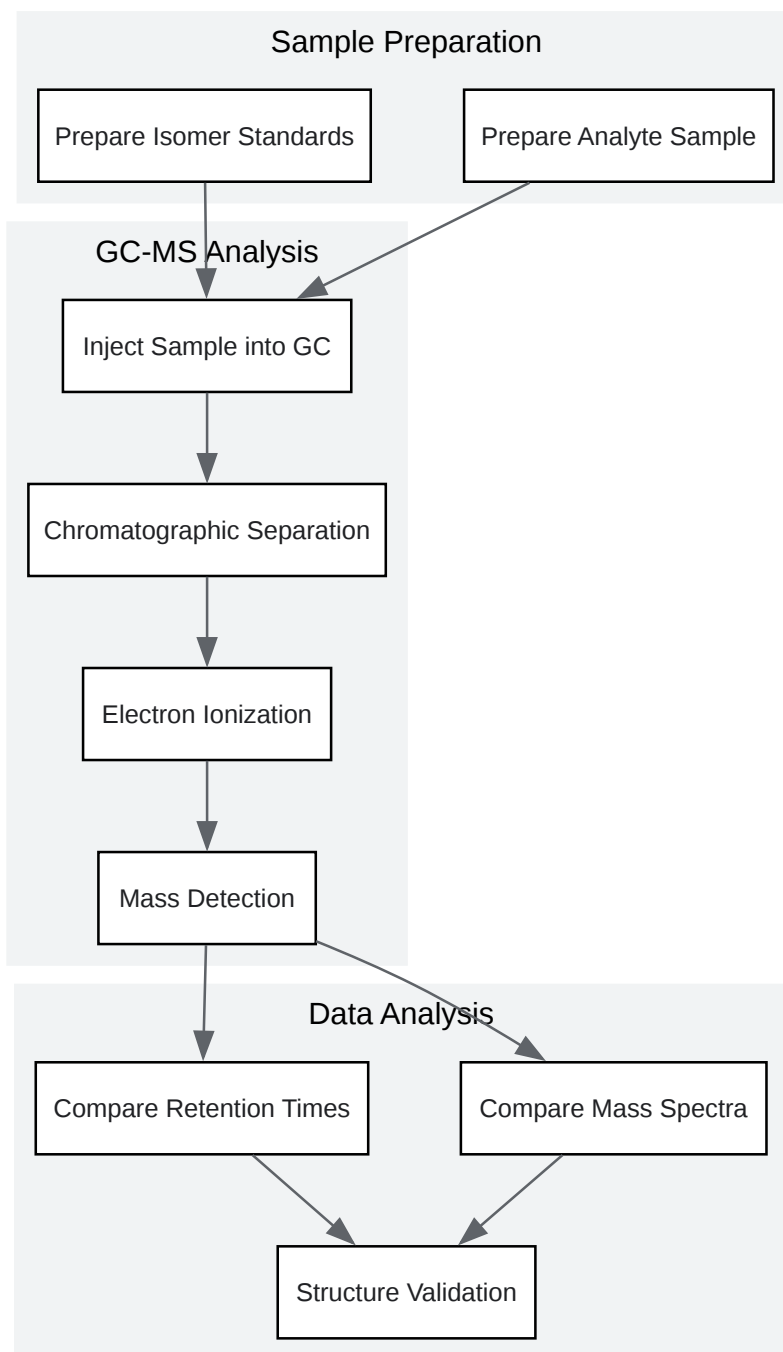
- **Gas Chromatograph (GC):**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good separation of these isomers.
 - **Carrier Gas:** Helium at a constant flow rate of 1.0-1.2 mL/min.
 - **Oven Temperature Program:**
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
 - Hold: Maintain at 150 °C for 5 minutes.
 - **Injector Temperature:** 250 °C.
 - **Injection Mode:** Splitless or a split ratio of 20:1.
 - **Injection Volume:** 1 µL.
- **Mass Spectrometer (MS):**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 200.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 250 °C.

Mandatory Visualization

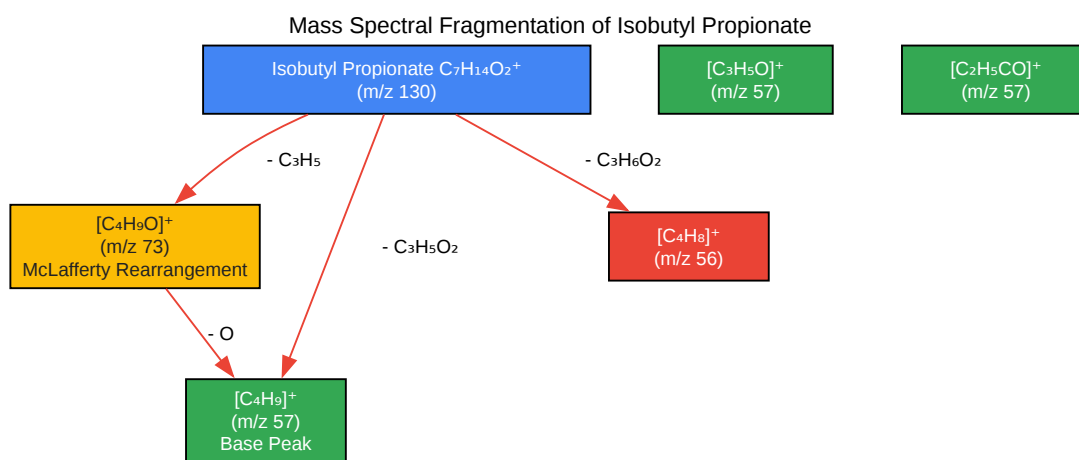
The following diagrams illustrate the key aspects of the GC-MS validation process for **isobutyl propionate**.

GC-MS Workflow for Isobutyl Propionate Validation



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Caption: Workflow for the validation of **isobutyl propionate** structure using GC-MS.



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Caption: Key fragmentation pathways of **isobutyl propionate** in mass spectrometry.

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